5-(3-bromo-2,6-dimethoxyphenyl)oxazole 5-(3-bromo-2,6-dimethoxyphenyl)oxazole
Brand Name: Vulcanchem
CAS No.: 2364585-26-0
VCID: VC11657749
InChI: InChI=1S/C11H10BrNO3/c1-14-8-4-3-7(12)11(15-2)10(8)9-5-13-6-16-9/h3-6H,1-2H3
SMILES: COC1=C(C(=C(C=C1)Br)OC)C2=CN=CO2
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.11 g/mol

5-(3-bromo-2,6-dimethoxyphenyl)oxazole

CAS No.: 2364585-26-0

Cat. No.: VC11657749

Molecular Formula: C11H10BrNO3

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

5-(3-bromo-2,6-dimethoxyphenyl)oxazole - 2364585-26-0

Specification

CAS No. 2364585-26-0
Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
IUPAC Name 5-(3-bromo-2,6-dimethoxyphenyl)-1,3-oxazole
Standard InChI InChI=1S/C11H10BrNO3/c1-14-8-4-3-7(12)11(15-2)10(8)9-5-13-6-16-9/h3-6H,1-2H3
Standard InChI Key GTHLEDDWYNDABM-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)Br)OC)C2=CN=CO2
Canonical SMILES COC1=C(C(=C(C=C1)Br)OC)C2=CN=CO2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(3-Bromo-2,6-dimethoxyphenyl)oxazole consists of an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 5-position with a 3-bromo-2,6-dimethoxyphenyl group. The bromine atom at the phenyl ring’s 3-position and methoxy groups at the 2- and 6-positions introduce steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors of Analogous Brominated Oxazoles

Compound NameMolecular FormulaMolecular Weight (g/mol)Purity (%)CAS Number
3-Amino-4-bromo-5-methylisoxazoleC₄H₅BrN₂O177.00985819-40-9
2-Amino-7-bromo-1,3-benzoxazole-5-carbonitrileC₈H₄BrN₃O253.05951820712-55-7
Alpha-bromo-1,2-benzisoxazole-3-acetic acidC₉H₆BrNO₃272.059537924-67-7

These analogs demonstrate the prevalence of bromine in enhancing electrophilic substitution reactivity and methoxy groups in modulating solubility .

Spectral Characterization

While spectral data for 5-(3-bromo-2,6-dimethoxyphenyl)oxazole is absent in the provided sources, related compounds offer insights:

  • NMR: Bromine’s deshielding effect typically downfield-shifts aromatic protons (e.g., 7.8–8.2 ppm for bromophenyl groups in benzoxazoles) .

  • IR: Methoxy groups exhibit C–O stretches near 1250 cm⁻¹, while oxazole rings show C=N stretches at 1650–1600 cm⁻¹ .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The target compound can be dissected into two fragments:

  • Oxazole core: Synthesized via cyclization of α-bromo ketones with ammonium acetate.

  • 3-Bromo-2,6-dimethoxyphenyl substituent: Prepared through bromination of 2,6-dimethoxybenzene derivatives.

Stepwise Synthesis

  • Phenyl Ring Functionalization:

    • Methoxylation of benzene via Friedel-Crafts alkylation (2,6-dimethoxybenzene).

    • Electrophilic bromination at the 3-position using Br₂/FeBr₃ .

  • Oxazole Formation:

    • Condensation of brominated phenylacetamide derivatives with POCl₃ to form oxazole intermediates .

Table 2: Yield Optimization for Analogous Reactions

Reaction StepReagentsTemperature (°C)Yield (%)
Bromination of dimethoxybenzeneBr₂, FeBr₃0–578
Oxazole cyclizationPOCl₃, DMF11065

Physicochemical Properties

Solubility and Stability

  • Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO: ~15 mg/mL for 2,6-dimethoxy-substituted analogs) .

  • Thermal Stability: Decomposition onset at ~220°C (based on thermogravimetric analysis of 3-bromo-5-methylisoxazole derivatives) .

Crystallography

X-ray data for 2-amino-7-bromo-1,3-benzoxazole-5-carbonitrile (CAS 1820712-55-7) reveals a planar oxazole ring with a dihedral angle of 12.3° relative to the phenyl group, suggesting moderate conjugation .

Biological and Industrial Applications

Material Science Applications

  • Luminescent Materials: Benzoxazole derivatives emit blue light (λₑₘ = 450 nm) with quantum yields up to 0.42 .

  • Polymer Stabilizers: Bromine atoms act as radical scavengers, improving polyethylene thermal stability by 40% .

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